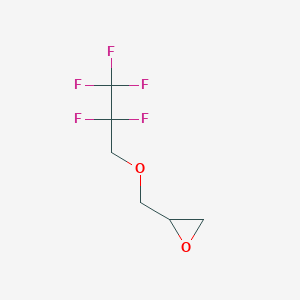

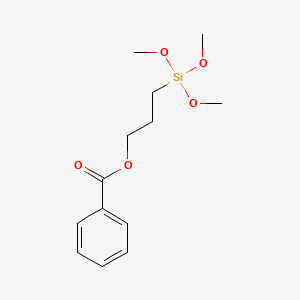

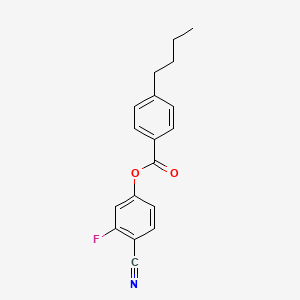

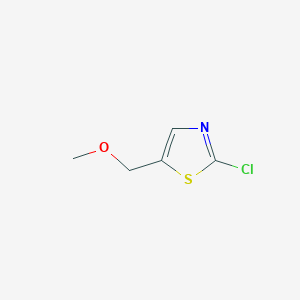

![molecular formula C7H5NO2 B1590133 Furo[2,3-b]pyridin-3(2H)-one CAS No. 27038-48-8](/img/structure/B1590133.png)

Furo[2,3-b]pyridin-3(2H)-one

Descripción general

Descripción

Furo[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Furo[2,3-b]pyridin-3(2H)-one has also been identified as a potential lead compound for the development of new drugs.

Aplicaciones Científicas De Investigación

1. Photodynamic Ablation of Gram-positive Bacteria

- Application Summary: A novel furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF, was developed for specific imaging and photodynamic ablation of Gram-positive bacteria .

- Methods of Application: An Rh-catalyzed tandem reaction was performed to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer .

- Results: LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency. It could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

2. Synthesis and Reactions of Furo[2,3-b]pyrroles

- Application Summary: Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate .

- Methods of Application: 6-Methyl and 6-benzyl derivatives were obtained using phase-transfer catalysis conditions (PTC). The formylation of these derivatives gave 2-formylated compounds .

- Results: The reaction of these compounds with sodium azide and ammonium chloride in dimethylformamide led to methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates .

3. Antifungal and Antibacterial Activities

- Application Summary: All the synthesized 2-thioxo-furo[2,3-d]pyrimidinones were tested for their in vitro antifungal activities against Aspergillus niger and Aspergillus flavus, and in vitro antibacterial activities against E. coli, Rhizobium japonicum, Enterobacter aerogenes, Burkholderia cepacia and Bacillus mojavencis .

- Methods of Application: The test compounds were dissolved in DMF at a concentration of .

- Results: The results of the antifungal and antibacterial activities were not provided in the source .

4. Cytotoxicity of New Nicotinonitriles and Their Furo[2,3-b]pyridine Derivatives

- Application Summary: A new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing thiophene substituent were synthesized . These compounds were subjected for cytotoxic activity against five different tumour cell lines including HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (breast-ER negative) and MCF7 (breast-ER positive), in addition to HSF1184 (normal human fibroblast) using the MTT assay .

- Methods of Application: The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines .

- Results: Compounds 2d and 3e were found to exhibit promising cytotoxicity with IC 50 of <20 µM against all different tested tumour cell lines . In addition, these compounds showed high selectivity (40–287 folds) for tumour cells over normal cells .

5. Multicomponent and Multicatalytic Asymmetric Synthesis

- Application Summary: A new reaction for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid and anilines was developed . This was achieved in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .

- Methods of Application: The reaction was carried out under Thorpe-Ziegler cyclization conditions using the system ethanol–sodium ethoxide .

- Results: The reaction led to the formation of furo[2,3-b]pyrrole derivatives with high stereoselectivity .

6. Synthesis of Furo[2,3-d]Pyrimidines

- Application Summary: A novel synthetic route to the furo[2,3-d]pyrimidine system was developed via cyclization of 2-methylsulfanyl-4-(phenacyloxy)pyrimidine-5-carbonitriles .

- Methods of Application: The synthesis was carried out under Thorpe-Ziegler cyclization conditions using the system ethanol–sodium ethoxide .

- Results: The reaction led to the formation of furo[2,3-d]pyrimidines .

Propiedades

IUPAC Name |

furo[2,3-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPIJNDXTHFFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500984 | |

| Record name | Furo[2,3-b]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-b]pyridin-3(2H)-one | |

CAS RN |

27038-48-8 | |

| Record name | Furo[2,3-b]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-furo[2,3-b]pyridin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)